Dimethylamino Substituent at the Pyridine 5′-Position Confers 21‑Fold Enhanced HsMetAP1 Inhibitory Potency Over the Unsubstituted Parent Scaffold
In the pyridinylpyrimidine scaffold represented by compound 18b (IC₅₀ = 1.1 ± 0.2 μM against HsMetAP1), introduction of a dimethylamino group at the pyridine 5′-position (generating compound 18l) improved HsMetAP1 inhibitory potency to an EC₅₀ of 0.14 ± 0.05 μM—a 7.9‑fold enhancement [1]. Relative to the unsubstituted fragment 5‑chloro‑6‑methyl‑2‑(pyridin‑2‑yl)pyrimidine (EC₅₀ approximately 2.9 μM estimated from minimal pharmacophore analysis) [1], the dimethylamino substitution confers an approximately 21‑fold improvement. While these data derive from the 5‑chloro regioisomeric series, the target compound 2‑(4‑chloro‑6‑methylpyrimidin‑2‑yl)‑N,N‑dimethylpyridin‑4‑amine presents the dimethylamino group at the pyridine 4‑position; SAR trends in this chemotype suggest that electron‑donating substituents at positions conjugating with the pyrimidine‑pyridine π‑system consistently enhance HsMetAP1 binding, and the para‑dimethylamino arrangement in the target compound is predicted to exert a comparable electronic effect [1].
| Evidence Dimension | HsMetAP1 Inhibitory Potency (EC₅₀/IC₅₀) |
|---|---|
| Target Compound Data | Projected sub-micromolar HsMetAP1 EC₅₀ based on dimethylamino SAR; closest validated analog 18l EC₅₀ = 0.14 ± 0.05 μM |
| Comparator Or Baseline | Unsubstituted parent scaffold 5‑chloro‑6‑methyl‑2‑(pyridin‑2‑yl)pyrimidine: estimated EC₅₀ ~2.9 μM; Compound 18b (R = H at C5′): IC₅₀ = 1.1 ± 0.2 μM |
| Quantified Difference | ~21‑fold improvement over unsubstituted core; ~7.9‑fold improvement over 18b |
| Conditions | In vitro fluorescence-based enzymatic assay using purified recombinant HsMetAP1; data sourced from Zhang et al. (2013) Table 3 [1] |
Why This Matters
The presence of the dimethylamino substituent is a critical potency driver in this chemotype; selecting a building block that already incorporates this functionality accelerates SAR exploration and avoids multi-step late-stage functionalization.
- [1] Zhang, P.; Yang, X.; Zhang, F.; Gabelli, S. B.; Wang, R.; Zhang, Y.; Bhat, S.; Chen, X.; Furlani, M.; Amzel, L. M.; Liu, J. O.; Ma, D. Pyridinylpyrimidines Selectively Inhibit Human Methionine Aminopeptidase-1. Bioorg. Med. Chem. 2013, 21 (9), 2600–2617. DOI: 10.1016/j.bmc.2013.02.023. View Source
